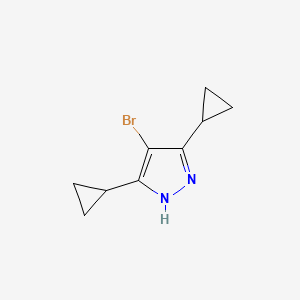
2,5-Dibromothiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-1,3-thiazole-4-carboxamide is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-1,3-thiazole-4-carboxamide typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2,5-dibromo-1,3-thiazole-4-carboxamide may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters and scaling up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromo-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various amine derivatives of the thiazole ring .
Applications De Recherche Scientifique
2,5-Dibromo-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-dibromo-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. This property is particularly useful in its anticancer and antimicrobial applications . The compound may also interact with enzymes and proteins, altering their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2,4-Dibromothiazole: Another brominated thiazole derivative with similar reactivity and applications.
Thiazole-4-carboxamide: Lacks the bromine atoms but shares the core thiazole structure and exhibits similar biological activities.
Uniqueness: 2,5-Dibromo-1,3-thiazole-4-carboxamide is unique due to the presence of two bromine atoms, which enhance its reactivity and biological activity compared to non-brominated thiazole derivatives . This makes it a valuable compound in the synthesis of more complex molecules and in various therapeutic applications .
Propriétés
Formule moléculaire |
C4H2Br2N2OS |
|---|---|
Poids moléculaire |
285.95 g/mol |
Nom IUPAC |
2,5-dibromo-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H2Br2N2OS/c5-2-1(3(7)9)8-4(6)10-2/h(H2,7,9) |
Clé InChI |
QAQGMIOROLDSIF-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(SC(=N1)Br)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-Ethenylphenyl)methoxy]methyl}-N,N-diphenylaniline](/img/structure/B12093650.png)








![1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone](/img/structure/B12093714.png)


![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12093730.png)
![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)
